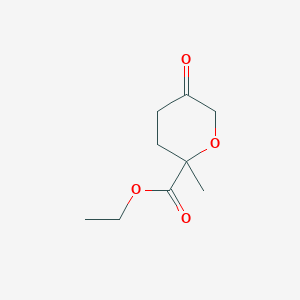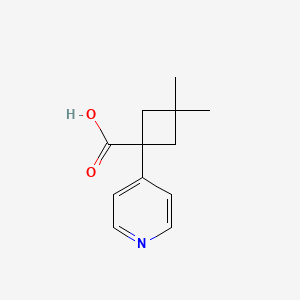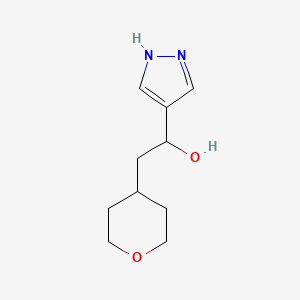![molecular formula C9H16O3 B15238716 [3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
[3-(Oxan-4-yl)oxetan-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Oxan-4-yl)oxetan-3-yl]methanol: is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound features a unique structure that includes both an oxane (tetrahydropyran) ring and an oxetane ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Oxan-4-yl)oxetan-3-yl]methanol typically involves the formation of the oxetane ring followed by the introduction of the oxane ring. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a halohydrin or an epoxide.
Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction where a suitable nucleophile attacks the oxetane ring, leading to ring opening and subsequent cyclization to form the oxane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of efficient catalysts and reaction conditions to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Oxan-4-yl)oxetan-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation, or tosyl chloride (TsCl) for etherification, are frequently employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various alcohols or hydrocarbons.
Substitution: Halides, amines, or ethers.
Applications De Recherche Scientifique
[3-(Oxan-4-yl)oxetan-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [3-(Oxan-4-yl)oxetan-3-yl]methanol depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in enzymatic reactions that involve the formation or cleavage of chemical bonds. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Oxan-4-yl)oxetan-3-yl]methanol: C9H16O3
[3-(Oxan-4-yl)oxetan-3-yl]ethanol: C10H18O3
[3-(Oxan-4-yl)oxetan-3-yl]propane-1-ol: C11H20O3
Uniqueness
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may not provide.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
[3-(oxan-4-yl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C9H16O3/c10-5-9(6-12-7-9)8-1-3-11-4-2-8/h8,10H,1-7H2 |
Clé InChI |
NLIWMLZQXHEYTF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2(COC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


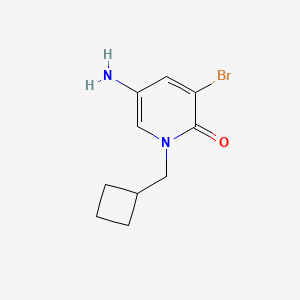

![1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B15238651.png)

![3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile](/img/structure/B15238674.png)
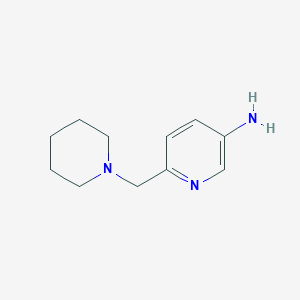

![3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15238690.png)
![(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate](/img/structure/B15238698.png)
